

Analytical standards and reference materials for Metribuzin research

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Compound of Interest

Compound Name: Metribuzin

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Application Notes & Protocols for Metribuzin Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of analytical standards and reference materials for the quantitative and qualitative analysis of **Metribuzin**. Detailed protocols for common analytical techniques are outlined to ensure accurate and reproducible results in research and development settings.

Metribuzin Analytical Standards and Reference Materials

The selection of a high-quality, certified reference material (CRM) or analytical standard is critical for the accuracy and validity of any analytical measurement. For **Metribuzin** analysis, several reputable suppliers offer well-characterized standards.

Table 1: Commercially Available **Metribuzin** Analytical Standards

Supplier	Product Name/Grade	Format	Purity/Concentration	Certification	CAS Number
Sigma-Aldrich	Metribuzin, PESTANAL®, analytical standard	Neat	High Purity	-	21087-64-9
Sigma-Aldrich	Metribuzin, TraceCERT®	Neat	Certified	ISO/IEC 17025, ISO 17034[1]	21087-64-9[1]
LGC Standards	Metribuzin	Neat	High Purity	ISO 17034[2]	21087-64-9[2]
FUJIFILM Wako	Metribuzin Standard	Crystals/Powder	High Purity	-	21087-64-9[3]
CRM LABSTANDARD	Metribuzin - CRM	Neat	≥ 95%	ISO 17034[4]	21087-64-9
Avantor	Metribuzin (Restek)	1000 µg/mL in Acetone	Certified	ISO Accredited	21087-64-9[5]
NSI Lab Solutions	Metribuzin #54634	1000 µg/mL in Acetone	Certified	-	21087-64-9[6]
NSI Lab Solutions	Metribuzin #54634L	100 µg/mL in Acetone	Certified	-	21087-64-9[7]

Experimental Protocols

Protocol 1: Analysis of Metribuzin in Formulations by RP-HPLC-UV

This protocol is adapted from a method for the analysis of **Metribuzin** in its formulation.[8][9]

2.1.1. Instrumentation and Conditions

Parameter	Specification
Instrument	High-Performance Liquid Chromatography (HPLC) with UV Detector
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	297 nm[8][9]
Injection Volume	20 µL
Column Temperature	Ambient

2.1.2. Preparation of Standard Solutions

- Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Metribuzin** analytical standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[8]
- Working Standard Solutions: Serially dilute the primary stock solution with the mobile phase to prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[8]
- Filter all solutions through a 0.45 µm membrane filter before injection.[8]

2.1.3. Preparation of Sample Solutions

- Accurately weigh a quantity of the formulated product equivalent to 10 mg of **Metribuzin** and transfer it to a 100 mL volumetric flask.
- Add approximately 50 mL of the mobile phase and sonicate for 15 minutes to dissolve.
- Dilute to volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm membrane filter.

- Dilute an aliquot of the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

2.1.4. Analysis

Inject the standard and sample solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of **Metribuzin** in the sample solution from the calibration curve.

Protocol 2: Analysis of Metribuzin in Wheat by LC-MS/MS

This protocol is based on a validated method for the determination of **Metribuzin** in wheat using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS.[\[10\]](#)[\[11\]](#)

2.2.1. Instrumentation and Conditions

Parameter	Specification
Instrument	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Column	C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	5 mM Ammonium Formate in Water
Mobile Phase B	5 mM Ammonium Formate in Methanol
Gradient	Refer to the original method for a detailed gradient program. [11]
Flow Rate	0.2 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Precursor Ion (m/z): 215.5; Product Ions (m/z): 187.2 (Quantifier), 117.2, 72.16 (Qualifiers) [11]

2.2.2. Sample Preparation (Modified QuEChERS)

- Weigh 10 g of homogenized wheat sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at $\geq 3000 \times g$ for 5 minutes.
- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 30 seconds and centrifuge at $\geq 10,000 \times g$ for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

2.2.3. Method Validation Parameters

Parameter	Result
Limit of Detection (LOD)	0.01 $\mu\text{g/g}$ [10] [11]
Limit of Quantitation (LOQ)	0.03 $\mu\text{g/g}$ [10] [11]
Recovery (at 0.03, 0.15, 0.30 $\mu\text{g/g}$)	87-97% [10]
Repeatability (RSDr)	<10% [10]

Protocol 3: Analysis of Metribuzin and its Metabolites in Soil by GC-MS/MS

This protocol utilizes ultrasound-assisted extraction (UAE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the determination of **Metribuzin** and its major transformation products in soil.

2.3.1. Instrumentation and Conditions

Parameter	Specification
Instrument	Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Column	(e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m)
Carrier Gas	Helium
Injection Mode	Splitless
Temperature Program	Refer to the original method for a detailed temperature program.
Ionization Mode	Electron Ionization (EI)
MRM Transitions	Specific transitions for Metribuzin and its metabolites should be optimized.

2.3.2. Sample Preparation (Ultrasound-Assisted Extraction)

- Weigh 2 g of soil into a 20 mL glass vial.
- Add 5 mL of ethyl acetate.
- Perform ultrasound-assisted extraction for 15 minutes in an ultrasonic water bath.
- Repeat the extraction step with another 5 mL of ethyl acetate.
- Combine the extracts and adjust the final volume to 10 mL with ethyl acetate for GC-MS/MS analysis.

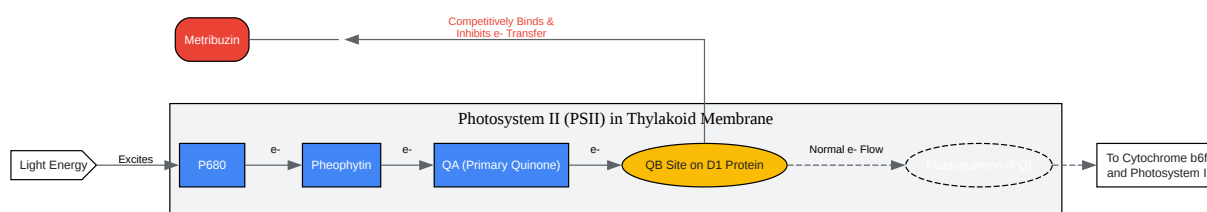
2.3.3. Method Performance

Parameter	Result
Recovery	73-121%
LOQs	Similar or lower than other reported methods.

Signaling Pathway and Experimental Workflow Visualizations

Metribuzin's Mode of Action: Inhibition of Photosystem II

Metribuzin is a herbicide that acts by inhibiting photosynthesis. Specifically, it disrupts the electron transport chain in Photosystem II (PSII).[1] **Metribuzin** competes with the native plastoquinone (PQ) for the QB binding site on the D1 protein, a core component of the PSII reaction center.[2][8] This binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby halting the entire photosynthetic process and leading to plant death.[3]

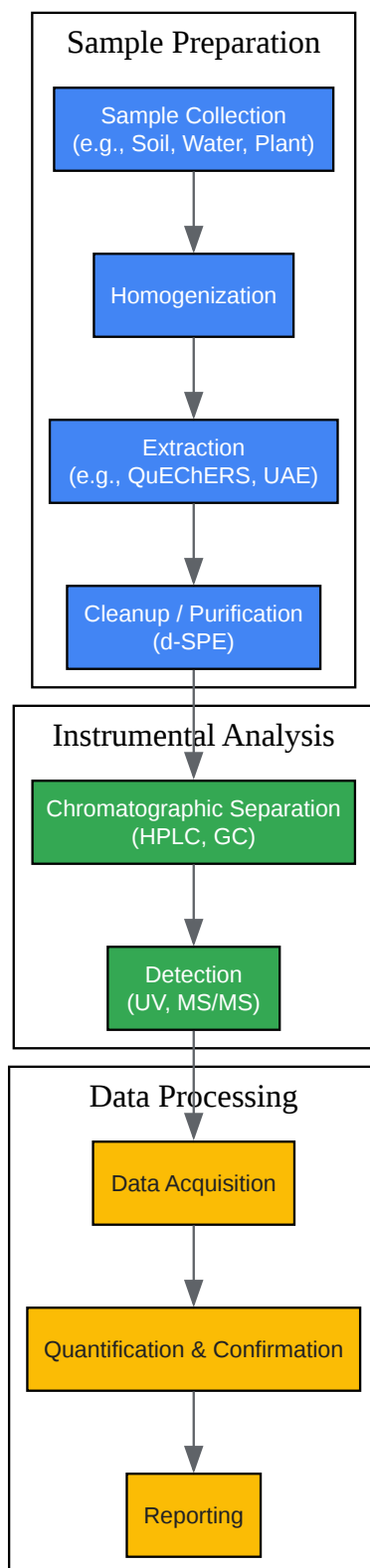


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Caption: **Metribuzin** inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.

General Workflow for Metribuzin Analysis

The following diagram illustrates a typical workflow for the analysis of **Metribuzin** in environmental or biological samples.



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Caption: A generalized workflow for the analysis of **Metribuzin** from sample collection to final reporting.

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